N-(2-chlorobenzyl)-N-(furan-2-ylmethyl)-4-(prop-2-en-1-yloxy)benzamide
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Overview
Description
N-(2-chlorobenzyl)-N-(furan-2-ylmethyl)-4-(prop-2-en-1-yloxy)benzamide is a synthetic organic compound that features a benzamide core with various substituents, including a chlorobenzyl group, a furan-2-ylmethyl group, and a prop-2-en-1-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorobenzyl)-N-(furan-2-ylmethyl)-4-(prop-2-en-1-yloxy)benzamide typically involves multiple steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-hydroxybenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride, which is then reacted with an amine to form the benzamide.
Introduction of the Prop-2-en-1-yloxy Group: The hydroxyl group on the benzamide can be converted to a prop-2-en-1-yloxy group using allyl bromide in the presence of a base such as potassium carbonate.
Attachment of the Chlorobenzyl and Furan-2-ylmethyl Groups: The final step involves the nucleophilic substitution of the amine with 2-chlorobenzyl chloride and furan-2-ylmethyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorobenzyl)-N-(furan-2-ylmethyl)-4-(prop-2-en-1-yloxy)benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Furanone derivatives.
Reduction: Amines.
Substitution: Substituted benzamides.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a biochemical probe.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of N-(2-chlorobenzyl)-N-(furan-2-ylmethyl)-4-(prop-2-en-1-yloxy)benzamide would depend on its specific application. In medicinal chemistry, it could interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
N-(2-chlorobenzyl)-N-(furan-2-ylmethyl)-4-hydroxybenzamide: Lacks the prop-2-en-1-yloxy group.
N-(2-chlorobenzyl)-N-(furan-2-ylmethyl)-4-methoxybenzamide: Contains a methoxy group instead of a prop-2-en-1-yloxy group.
Uniqueness
The presence of the prop-2-en-1-yloxy group in N-(2-chlorobenzyl)-N-(furan-2-ylmethyl)-4-(prop-2-en-1-yloxy)benzamide may confer unique chemical properties, such as increased reactivity or specific binding interactions, making it distinct from similar compounds.
Properties
Molecular Formula |
C22H20ClNO3 |
---|---|
Molecular Weight |
381.8 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N-(furan-2-ylmethyl)-4-prop-2-enoxybenzamide |
InChI |
InChI=1S/C22H20ClNO3/c1-2-13-26-19-11-9-17(10-12-19)22(25)24(16-20-7-5-14-27-20)15-18-6-3-4-8-21(18)23/h2-12,14H,1,13,15-16H2 |
InChI Key |
LGKFKBZQZMLEGA-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C(=O)N(CC2=CC=CC=C2Cl)CC3=CC=CO3 |
Origin of Product |
United States |
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